N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide
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Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring substituted with a trifluoromethyl group and a benzenesulfonamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide typically involves the condensation of 2-(trifluoromethyl)benzimidazole with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a metallo-β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)benzimidazole: Lacks the benzenesulfonamide group but shares the trifluoromethyl-substituted benzimidazole core.
Benzimidazole sulfonamides: Compounds with similar structures but different substituents on the benzimidazole or sulfonamide moieties.
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is unique due to the presence of both the trifluoromethyl group and the benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)13-18-11-7-6-9(8-12(11)19-13)20-23(21,22)10-4-2-1-3-5-10/h1-8,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWHKICXWVEODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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